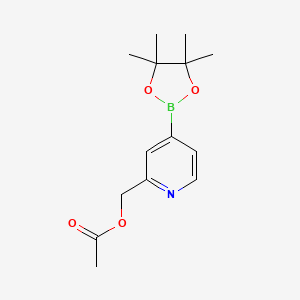

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate

Übersicht

Beschreibung

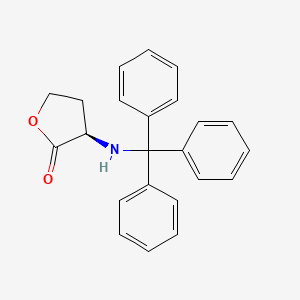

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate, also known as TMDP, is a boron-containing compound that has gained attention in scientific research due to its unique properties. TMDP has been studied for its potential use in a variety of applications, including as a catalyst in organic synthesis and as a fluorescent probe for detecting biological molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate: serves as a valuable building block in organic synthesis. Its boronic acid functionality allows for diverse transformations, such as protecting diols, asymmetric synthesis of amino acids, and coupling reactions like Diels–Alder and Suzuki reactions. Additionally, it plays a role in drug development, acting as an enzyme inhibitor or specific ligand drug .

Drug Carriers and Controlled Release Systems

The boronic ester bonds within this compound make it suitable for constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. By exploiting the formation and rupture of boronic ester bonds, researchers achieve controlled drug release. Applications include anticancer drug delivery, insulin transport, and gene therapy .

Materials Science and Polymer Chemistry

Researchers have explored novel copolymers based on benzothiadiazole and electron-rich arene units, incorporating (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate . These copolymers exhibit interesting optical and electrochemical properties, making them relevant in materials science and optoelectronics .

Biologically Active Compounds

The compound Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (a derivative of our compound) is an intermediate in the synthesis of biologically active compounds like crizotinib. Understanding its properties and reactivity contributes to drug development .

Computational Chemistry and Molecular Modeling

Density functional theory (DFT) studies have been conducted on this compound to explore its molecular electrostatic potential and frontier molecular orbitals. These investigations provide insights into its physical and chemical properties, aiding in rational design and prediction of behavior .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.

Mode of Action

The mode of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is likely related to its boron-containing functional group. This group can participate in borylation reactions, which involve the formation of a bond between a carbon atom and a boron atom . In the presence of a palladium catalyst, these compounds can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound’s boron-containing group can be involved in various organic reactions, including the suzuki-miyaura coupling . This reaction is a type of cross-coupling reaction, which is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Result of Action

The result of the action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is the formation of new organic compounds through the creation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Eigenschaften

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-10(17)18-9-12-8-11(6-7-16-12)15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYYBVDLVNHJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678197 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate | |

CAS RN |

959756-37-7 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)

![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)